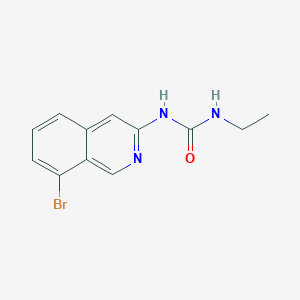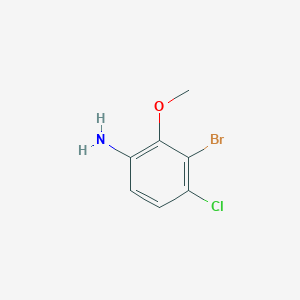
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromine atom attached to an isoquinoline ring, which is further connected to an ethylurea group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea typically involves the bromination of isoquinoline followed by the introduction of the ethylurea group. The process can be summarized in the following steps:
Bromination of Isoquinoline: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position of the isoquinoline ring.
Formation of Ethylurea: The brominated isoquinoline is then reacted with ethyl isocyanate or ethylamine in the presence of a suitable catalyst to form the ethylurea group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The isoquinoline ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The bromine atom and isoquinoline ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. The ethylurea group can further modulate the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromoisoquinoline: Lacks the ethylurea group but shares the brominated isoquinoline structure.
3-Ethylurea: Contains the ethylurea group but lacks the isoquinoline ring.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Similar structure with a chlorine atom instead of bromine.
Uniqueness
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is unique due to the combination of the brominated isoquinoline ring and the ethylurea group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H12BrN3O |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
1-(8-bromoisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H12BrN3O/c1-2-14-12(17)16-11-6-8-4-3-5-10(13)9(8)7-15-11/h3-7H,2H2,1H3,(H2,14,15,16,17) |
Clave InChI |
SZLWQAXUFNWIQR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)


![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)



![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)

![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
